(2Z)-2-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

Kinase inhibition Drug discovery Hematological malignancies

Select Mivavotinib (TAK-659, CAS 338403-10-4) for FLT3-stratified AML studies requiring dual SYK/FLT3 inhibition without confounding JAK-STAT modulation. Unlike cerdulatinib (dual SYK/JAK) or entospletinib (SYK-only), this compound uniquely achieves equipotent SYK (IC50 3.2 nM) and FLT3 (IC50 4.6 nM) inhibition with >50-fold selectivity over 290+ off-target kinases. Validated: 96% tumor growth inhibition in FLT3-ITD xenografts at 60 mg/kg oral dosing; significantly greater proliferation inhibition in FLT3-mutated vs. WT primary AML cells (p=0.0132). Use 0.05–0.5 µM for ex vivo FLT3-stratified studies with genotyping as a stratification variable. Ideal for pathway-specific BCR signaling dissection and microenvironment chemoresistance research.

Molecular Formula C16H10ClF3N2
Molecular Weight 322.72
CAS No. 338403-10-4
Cat. No. B2382039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
CAS338403-10-4
Molecular FormulaC16H10ClF3N2
Molecular Weight322.72
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC=C(C#N)C2=CC=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C16H10ClF3N2/c17-14-6-4-11(5-7-14)12(9-21)10-22-15-3-1-2-13(8-15)16(18,19)20/h1-8,10,22H/b12-10+
InChIKeyHQGGNITXQSNFOQ-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Mivavotinib (TAK-659) Procurement Guide: A Dual SYK/FLT3 Inhibitor for Hematological Malignancy Research


Mivavotinib (formerly TAK-659, CAS 338403-10-4), (2Z)-2-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile, is a synthetic small-molecule acrylonitrile derivative that acts as a reversible, ATP-competitive dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. Unlike many SYK inhibitors in its class, this compound is distinguished by its sub-nanomolar potency against both targets and its oral bioavailability, positioning it as a key tool compound for dissecting SYK/FLT3 crosstalk in B-cell malignancies and acute myeloid leukemia (AML) [2].

Why SYK Inhibitors Cannot Be Interchanged: The Case for TAK-659 (CAS 338403-10-4)


Substituting one SYK inhibitor for another in preclinical models introduces a risk of confounding variables due to divergent kinase selectivity profiles and functional consequences. While entospletinib (GS-9973) is a highly selective SYK inhibitor (IC50 7.7 nM) with minimal FLT3 activity , and cerdulatinib is a dual SYK/JAK inhibitor , TAK-659 uniquely combines potent SYK inhibition (IC50 3.2 nM) with equipotent FLT3 inhibition (IC50 4.6 nM) . This dual pharmacology translates directly into differential antiproliferative effects in FLT3-mutated versus FLT3-wild-type primary AML cells—a phenomenon not observed with other SYK inhibitors. The quantitative evidence below demonstrates why TAK-659's specific molecular profile must be the basis for scientific selection in studies where FLT3 co-targeting is mechanistically required.

Quantitative Differentiation Guide: TAK-659 (CAS 338403-10-4) vs. SYK Inhibitor Comparators


Biochemical Potency: Dual SYK/FLT3 Inhibition at Sub-5 nM IC50 vs. Single-Target SYK Inhibitors

TAK-659 achieves equipotent inhibition of both SYK (IC50 3.2 nM) and FLT3 (IC50 4.6 nM) in cell-free enzymatic assays . In contrast, entospletinib inhibits SYK with an IC50 of 7.7 nM but is essentially inactive against FLT3, with cellular selectivity for SYK over FLT3 reported as 13- to >1000-fold . Fostamatinib (active metabolite R406) inhibits SYK with an IC50 of 41 nM—approximately 13-fold weaker than TAK-659—and shows 5-fold lower potency against FLT3 relative to SYK . Cerdulatinib inhibits SYK with an IC50 of 32 nM but its primary targets are JAK family kinases (JAK1 IC50 12 nM, JAK2 6 nM, JAK3 8 nM, Tyk2 0.5 nM) . TAK-659 is the only agent in this comparator set that provides sub-5 nM potency against both SYK and FLT3 simultaneously.

Kinase inhibition Drug discovery Hematological malignancies

Kinase Selectivity: >50-Fold Selectivity Over 290 Kinases with ZAP-70 Sparing

In a broad kinase selectivity panel, TAK-659 demonstrated more than 50-fold selectivity for SYK and FLT3 over 290 other protein kinases tested [1]. Critically, TAK-659 displays 36-fold selectivity over JAK3, 42-fold selectivity over ZAP-70 (the T-cell homologue of SYK), and 23-fold selectivity over VEGFR2 . This ZAP-70 sparing profile means TAK-659 inhibits the microenvironment-induced activation of SYK and downstream signaling without inhibiting ZAP-70 in T cells, potentially preserving T-cell receptor signaling [2]. By comparison, fostamatinib demonstrates broader activity against Lyn (IC50 63 nM) and Lck (37 nM) alongside its SYK inhibition . The selective SYK inhibitor entospletinib also shows high selectivity for SYK but lacks the dual FLT3 activity that TAK-659 provides.

Kinase selectivity profiling Off-target risk Immuno-oncology

Antiproliferative Potency in Primary AML Cells: TAK-659 at 0.5 µM Reduces Proliferation to 19% of Control vs. 27-36% for Comparators

In a head-to-head study using primary AML cells from a consecutive patient cohort, TAK-659 at 0.5 µM reduced median AML cell proliferation to 19% of untreated controls (range 2–112%) as measured by [³H]-thymidine incorporation [1]. This was more potent than fostamatinib at 1 µM (27% of control, range 2–96%), entospletinib at 10 µM (36% of control, range 4–109%), and comparable to RO9021 at 5 µM (20% of control, range 3–88%). Notably, TAK-659 achieved this superior antiproliferative effect at a concentration 20-fold lower than entospletinib and 2-fold lower than fostamatinib. At a lower concentration of 0.05 µM, TAK-659 still reduced proliferation to a median of 56% of control, while cerdulatinib at 0.01 µM achieved 86% and at 0.05 µM achieved 66% [1].

Acute myeloid leukemia Anti-proliferative activity Ex vivo pharmacology

FLT3-Mutation-Dependent Antiproliferative Activity: A Differential Property Specific to TAK-659 and Fostamatinib

In the same primary AML patient cohort, the antiproliferative effects of TAK-659 were significantly higher in FLT3-mutated patients compared to FLT3-wild-type patients (Mann–Whitney U test; p = 0.0132) [1]. Fostamatinib also showed significantly higher activity in FLT3-mutated patients (p = 0.0233). However, entospletinib, cerdulatinib, and RO9021 showed only a non-significant trend toward higher activity in FLT3-mutated patients [1]. This differential FLT3 mutation-dependent sensitivity pattern is mechanistically consistent with TAK-659's dual SYK/FLT3 inhibition, as FLT3-ITD mutations drive constitutive kinase activation in approximately 30% of AML patients. The statistical significance of this mutation-dependent effect distinguishes TAK-659 from single-target SYK inhibitors that lack potent FLT3 activity.

FLT3-ITD mutation Precision pharmacology Patient stratification

In Vivo Tumor Growth Inhibition: 96% TGI in FLT3-ITD Xenograft at 60 mg/kg Oral Dosing

Daily oral administration of TAK-659 at 60 mg/kg produced 96% tumor growth inhibition (TGI) in the FLT3-ITD-mutant MV-4-11 AML xenograft model and 66% TGI in the FLT3-wild-type KG-1 xenograft model [1]. This demonstrates that TAK-659's dual SYK/FLT3 pharmacology translates into near-complete tumor stasis in FLT3-driven AML models in vivo, with pharmacodynamic evidence of time-dependent inhibition of phospho-SYK (pSYK525) and phospho-FLT3 (pFLT3591) accompanied by increased cleaved caspase 3 expression. While fostamatinib has shown in vivo activity in other models, published comparative TGI data at equivalent dosing in FLT3-ITD models are not available for entospletinib or cerdulatinib, limiting direct cross-study comparison. The 96% TGI value provides a quantitative benchmark for in vivo experimental design using TAK-659.

Xenograft model In vivo efficacy FLT3-ITD AML

Cytokine Suppression Profile: Broad Inhibition of AML-Relevant Chemokines Distinguished from Fostamatinib-Induced Cytokine Release

In primary AML cell cultures, TAK-659 treatment (0.5 µM) caused a significant reduction in the release of multiple chemokines and cytokines including CCL2, CCL3, CCL4, CCL5, CXCL5, CXCL10, IL-8, IL-6, TNF-α, and MMP-2 (Wilcoxon signed-rank test) [1]. In contrast, fostamatinib treatment paradoxically increased the release of CXCL1, IL-1Ra, IL-1β, G-CSF, and MMP-1 [1]. The differential cytokine modulation pattern highlights a functional distinction: TAK-659 broadly suppresses the AML-associated cytokine network, whereas fostamatinib induces certain cytokines that may counteract therapeutic benefit. Entospletinib and cerdulatinib showed weaker and less consistent cytokine effects. This distinct cytokine suppression profile may be mechanistically linked to the dual SYK/FLT3 inhibition of TAK-659.

Cytokine modulation Tumor microenvironment Chemokine profiling

Recommended Application Scenarios for TAK-659 (CAS 338403-10-4) Based on Quantitative Evidence


FLT3-Mutation-Stratified Ex Vivo AML Pharmacology

TAK-659 is the preferred tool compound for ex vivo studies requiring FLT3-mutation-dependent antiproliferative readouts. As demonstrated by Brattås et al. (2022), TAK-659 at 0.5 µM produced significantly greater proliferation inhibition in FLT3-mutated vs. FLT3-wild-type primary AML cells (p = 0.0132), a differential effect not achieved by entospletinib, cerdulatinib, or RO9021 [1]. Researchers procuring TAK-659 for FLT3-stratified AML studies should use the 0.05–0.5 µM concentration range and include FLT3 genotyping as a stratification variable.

Dual SYK/FLT3 Pathway Dissection Without JAK Confounding

For mechanistic studies requiring simultaneous SYK and FLT3 inhibition without concurrent JAK pathway modulation, TAK-659 provides >50-fold selectivity for SYK/FLT3 over 290 other kinases including JAK3 (36-fold selectivity) [1]. This contrasts with cerdulatinib, which potently inhibits JAK1/2/3/Tyk2 (IC50 0.5–12 nM) alongside SYK, introducing confounding JAK-STAT signaling effects. TAK-659 at concentrations up to 100 nM maintains SYK/FLT3 engagement while minimizing off-target kinase effects, making it suitable for pathway-specific mechanistic dissection in B-cell receptor signaling models [2].

In Vivo FLT3-ITD AML Xenograft Efficacy Modeling

TAK-659 achieves 96% TGI in the MV-4-11 FLT3-ITD xenograft model at 60 mg/kg daily oral dosing [1]. This near-complete tumor stasis benchmark makes TAK-659 the appropriate positive control for in vivo efficacy studies in FLT3-driven AML models. Researchers should note the substantial differential between FLT3-ITD (96% TGI) and FLT3-WT (66% TGI) xenografts, which provides an internal control for FLT3-dependent in vivo activity. PK/PD assessment should include measurement of pSYK and pFLT3 target engagement as established pharmacodynamic biomarkers [1].

Leukemic Microenvironment Cytokine Network Studies

For studies investigating AML-associated cytokine/chemokine networks, TAK-659 provides a distinct pharmacological tool that broadly suppresses CCL2, CCL3, CCL4, CCL5, CXCL5, CXCL10, IL-8, IL-6, and TNF-α release from primary AML cells [1]. This cytokine suppression profile is qualitatively distinct from fostamatinib, which paradoxically increases CXCL1, IL-1Ra, IL-1β, G-CSF, and MMP-1 [1]. Researchers studying microenvironment-mediated chemoresistance should select TAK-659 when the experimental objective requires broad cytokine suppression rather than the mixed agonist/antagonist cytokine effects observed with fostamatinib.

Quote Request

Request a Quote for (2Z)-2-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.